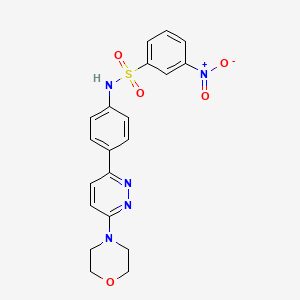

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)pentanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

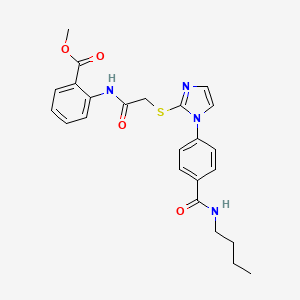

“N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)pentanamide” is a chemical compound with the linear formula C18H28N2O3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . This compound is a simplified derivative of Albendazole and has shown anthelmintic properties against the nematode Toxocara canis .

Molecular Structure Analysis

The compound has a linear formula of C18H28N2O3 . Unfortunately, detailed molecular structure analysis is not available in the retrieved sources.Physical And Chemical Properties Analysis

The compound has a linear formula of C18H28N2O3 . Unfortunately, detailed physical and chemical properties analysis is not available in the retrieved sources.Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

The 1,2,3-triazole moiety within N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)pentanamide plays a crucial role in its biological activity. Several medications, including tazobactam and carboxyamidotriazole, incorporate the 1,2,3-triazole unit in their structures. Researchers explore derivatives of this compound for their potential as novel drugs, especially in areas such as antimicrobial agents, antitumor drugs, and enzyme inhibitors .

Click Chemistry and Synthetic Routes

1,2,3-Triazoles are synthesized through click chemistry, which offers straightforward and high-yielding methods for producing substituted derivatives. The cycloaddition of aryl azides and substituted nitriles containing an active methylene group is a common approach. Additionally, reactions involving diazo compounds, carbodiimides, amines, enolizable ketones, and alkynes lead to diverse 1,2,3-triazole derivatives .

Bioconjugation and Targeted Delivery

Functionalized 1,2,3-triazoles serve as versatile linkers for bioconjugation. Researchers can attach biomolecules (e.g., antibodies, peptides) to the triazole scaffold, enabling targeted drug delivery or imaging. The stability and biocompatibility of these linkers are critical for successful applications.

Zukünftige Richtungen

The results of a study demonstrate that the molecular simplification of Albendazole to give “N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)pentanamide” may be an important pipeline in the discovery of novel anthelmintic agents . Infections caused by parasitic helminths have enormous health, social, and economic impacts worldwide. The treatment and control of these diseases have been dependent on a limited set of drugs, many of which have become less effective, necessitating the search for novel anthelmintic agents .

Eigenschaften

IUPAC Name |

N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]pentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3/c1-3-4-5-16(20)18-11-13-10-17(21)19(12-13)14-6-8-15(22-2)9-7-14/h6-9,13H,3-5,10-12H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWSGLXFTKNKRJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)pentanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]pyrimidin-2-amine](/img/structure/B2698995.png)

![N-(2-(6-((3-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzenesulfonamide](/img/structure/B2698996.png)

![(Z)-1-methyl-N-(3-(prop-2-yn-1-yl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2699000.png)

![N-(5-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2699001.png)

![9-(3-chlorophenyl)-3-(2-methoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2699007.png)

![1-Allyl-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea](/img/structure/B2699010.png)

![N-[2-[(2-Chloroacetyl)amino]ethyl]-1H-indole-2-carboxamide](/img/structure/B2699015.png)